(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the condensation of an appropriate aldehyde with a thiosemicarbazide to form a thiazolidinone ring.
Introduction of Thiophene Moiety: The thiophene moiety is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and thiophene-2-carbaldehyde.
Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.
Sulfonamides: Compounds with sulfonamide groups attached to different aromatic or heterocyclic systems.
Uniqueness
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide is unique due to its combination of a thiazolidinone ring, thiophene moiety, and benzenesulfonamide group
Properties
IUPAC Name |
(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-18-15(19)14(11-12-7-6-10-22-12)23-16(18)17-24(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3/b14-11-,17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDXYHJXXXGGV-UGCQAGLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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